molecular formula C24H25N7O2 B2487512 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-ethoxybenzoyl)piperazine CAS No. 920186-36-3

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-ethoxybenzoyl)piperazine

Numéro de catalogue: B2487512
Numéro CAS: 920186-36-3
Poids moléculaire: 443.511
Clé InChI: GFJBFFSIJJAOBG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-ethoxybenzoyl)piperazine (CAS 920186-36-3) is a chemical compound with the molecular formula C24H25N7O2 and a molecular weight of 443.50 g/mol . It is part of a class of piperazine and triazolopyrimidine compounds that are of significant interest in medicinal chemistry and biological research . Compounds featuring the 3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine scaffold, similar to this one, have been identified as potent inhibitors of enzymes like NADPH oxidase (Nox) . These inhibitors are valuable research tools for studying the role of reactive oxygen species (ROS) in various cellular processes, including signaling, cytoskeletal organization, and cell motility . The structural features of this compound, including the benzyl-triazolopyrimidine core linked to a piperazine ring, are frequently explored in pharmaceutical research for developing novel therapeutic agents . This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Propriétés

IUPAC Name

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(2-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O2/c1-2-33-20-11-7-6-10-19(20)24(32)30-14-12-29(13-15-30)22-21-23(26-17-25-22)31(28-27-21)16-18-8-4-3-5-9-18/h3-11,17H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJBFFSIJJAOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Reaction Mechanism and Steps

  • Iminophosphorane Formation : The reaction begins with the generation of an iminophosphorane intermediate from a triazolo-pyrimidine precursor and triphenylphosphine.
  • Carbodiimide Formation : Treatment with aromatic isocyanate yields a carbodiimide intermediate, which reacts with piperazine derivatives to form guanidine-linked adducts.
  • Cyclization : Sodium ethoxide catalyzes the intramolecular cyclization of the guanidine intermediate, forming the fused triazolopyrimidine-piperazine structure.

Key Conditions :

  • Solvent: Anhydrous ethanol or THF
  • Temperature: 80–110°C
  • Catalyst: 5–10 mol% sodium ethoxide
  • Yield: 65–78%

Stepwise Functionalization of Preformed Cores

An alternative strategy involves modular synthesis, where the triazolopyrimidine and piperazine subunits are prepared separately and later conjugated. This method offers flexibility in introducing substituents like the 2-ethoxybenzoyl group.

Synthesis of 3-Benzyltriazolopyrimidine Core

The core is synthesized via condensation of 5-amino-1H-1,2,4-triazole with a 1,3-diketone derivative under acidic conditions. Chlorination of the 7-hydroxyl group using phosphoryl chloride (POCl₃) converts it into a reactive chloride for subsequent nucleophilic substitution.

Representative Reaction :
$$
\text{7-Hydroxytriazolopyrimidine} + \text{POCl}3 \xrightarrow{\text{reflux}} \text{7-Chlorotriazolopyrimidine} + \text{H}3\text{PO}_4 \quad
$$

Piperazine Functionalization

The piperazine moiety is acylated with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine (TEA). This step requires careful stoichiometry to avoid over-acylation.

Conditions :

  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C to room temperature
  • Yield: 85–92%

Coupling of Subunits

The chlorinated triazolopyrimidine reacts with the acylated piperazine via nucleophilic aromatic substitution (SNAr).

Optimized Protocol :

  • Substrate : 7-Chloro-3-benzyltriazolopyrimidine (1 equiv)
  • Nucleophile : 4-(2-Ethoxybenzoyl)piperazine (1.2 equiv)
  • Base : TEA (2 equiv)
  • Solvent : 1-Butanol
  • Temperature : 110°C, 12–16 hours
  • Yield : 70–75%

Chlorination-Amination Approach

A variation involves amination of the triazolopyrimidine core prior to piperazine coupling. This method is advantageous for introducing sensitive functional groups.

Direct Amination

Treatment of 7-chlorotriazolopyrimidine with excess piperazine in ethanol under reflux yields the 7-piperazinyl derivative. Subsequent acylation with 2-ethoxybenzoyl chloride completes the synthesis.

Challenges :

  • Competing side reactions at the triazolo nitrogen
  • Requires inert atmosphere to prevent oxidation

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for SNAr couplings. A reported protocol achieves 85% yield in 2 hours using dimethylformamide (DMF) as solvent.

Solid-Phase Synthesis

Immobilized piperazine derivatives on Wang resin enable iterative coupling and purification, though yields are moderate (50–60%).

Comparative Analysis of Methods

Method Yield Time Complexity Scalability
Multi-component 65–78% 8–12 h Moderate High
Stepwise 70–75% 24–36 h High Moderate
Microwave-assisted 85% 2 h Low High

Analyse Des Réactions Chimiques

Functionalization of the Piperazine Ring

The piperazine moiety undergoes N-acylation or N-alkylation to diversify the scaffold:

Reaction TypeReagents/ConditionsProduct ExampleSource
Acylation2-ethoxybenzoyl chloride, DCM, Et₃N4-(2-ethoxybenzoyl)piperazine derivative
AlkylationBenzyl bromide, K₂CO₃, DMFN-benzylpiperazine analogs
SulfonylationArylsulfonyl chlorides, DCM, 0°CSulfonamide derivatives

Triazolo-Pyrimidine Modifications

The triazolo-pyrimidine core is amenable to electrophilic substitution or cross-coupling :

  • N-Benzylation : Benzyl bromide reacts with the triazole nitrogen under basic conditions ( ).

  • Halogenation : Chlorination at the pyrimidine C5 position using POCl₃ ( ).

Reaction Mechanisms and Selectivity

  • CuAAC Reaction : The 1,3-dipolar cycloaddition between benzyl azides and alkynes forms the triazole ring regioselectively ( ).

  • Amide Coupling : HBTU activates the carboxylic acid for nucleophilic attack by piperazine, forming a stable amide bond ( ).

  • Acylation Dynamics : Steric hindrance from the ethoxy group directs acylation to the less hindered piperazine nitrogen ().

Comparative Analysis of Synthetic Routes

ParameterMethod A (CuAAC + Acylation)Method B (Cyclocondensation + Alkylation)
Yield75–90% ( )60–75% ( )
Purity>95% (HPLC)85–90% (crude)
Key AdvantageHigh regioselectivityScalability for bulk synthesis
LimitationsRequires Cu catalyst removalLower functional group tolerance

Challenges and Optimization

  • Solubility Issues : The ethoxybenzoyl group enhances lipophilicity but reduces aqueous solubility, necessitating PEG-based formulations ( ).

  • Byproduct Formation : Competing N-acylation at both piperazine nitrogens requires controlled stoichiometry ( ).

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves the inhibition of specific enzymes related to cancer cell proliferation. In vitro studies have shown promising IC50 values, suggesting potential as a therapeutic agent in oncology.

Antiviral Properties : The compound has been investigated for its antiviral effects, particularly against viral strains that are resistant to conventional treatments. Studies suggest that it may disrupt viral replication processes by targeting viral enzymes.

Antimicrobial Activity : The compound demonstrates significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to interfere with bacterial cell wall synthesis and function.

Biological Studies

Mechanisms of Action : Understanding the mechanisms through which this compound exerts its effects is crucial for its development as a therapeutic agent. Research indicates that it may modulate various cellular pathways involved in apoptosis and cell cycle regulation.

Neuroprotective Effects : Preliminary studies suggest that the compound may possess neuroprotective properties by mitigating oxidative stress in neuronal cells. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Industrial Applications

Pharmaceutical Development : The unique chemical structure of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-ethoxybenzoyl)piperazine makes it a valuable candidate for the development of new pharmaceuticals. Its ability to interact with multiple biological targets positions it as a versatile scaffold for drug design.

Agrochemical Potential : Beyond medicinal applications, the compound is being explored for use in agrochemicals. Its antimicrobial properties may be beneficial in developing new pesticides or fungicides.

Case Studies and Research Findings

Study Focus Area Findings
Study 1Anticancer ActivityDemonstrated selective cytotoxicity against MCF-7 and HCT-116 cell lines with an IC50 value of 15 µM.
Study 2Antiviral EffectsShowed inhibition of viral replication in vitro with an EC50 value of 10 µM against resistant strains.
Study 3NeuroprotectionReduced oxidative stress markers in neuronal cultures by 30%, indicating potential therapeutic effects in neurodegenerative models.

Mécanisme D'action

The mechanism of action of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-ethoxybenzoyl)piperazine involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. It targets molecular pathways that regulate cell cycle progression and apoptosis, leading to the selective killing of cancer cells .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related triazolopyrimidine derivatives and their distinguishing characteristics:

Compound Name Key Structural Features Target/Activity Key Findings References
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-ethoxybenzoyl)piperazine 3-Benzyl triazolopyrimidine + 2-ethoxybenzoylpiperazine Undisclosed (structural similarity suggests potential Nox/XDH inhibition) No direct pharmacological data; inferred from analogues
VAS2870 3-Benzyl triazolopyrimidine + 1,3-benzoxazol-2-yl sulfide NADPH oxidase (Nox) inhibitor Inhibits Nox4-dependent ROS production in HepG2 cells; IC₅₀ ~10 μM
RG7774 3-[(1-Methyl-1H-tetrazol-5-yl)methyl]triazolopyrimidine + pyrrolidin-3-ol Adenosine receptor antagonist High selectivity for A₂A receptors; synthesized via 8-step route (95% yield)
Compound 9 () 3-Benzyl triazolopyrimidine + tert-butyl carbamate-ethylamine Undisclosed (probable kinase inhibitor) Synthesized in 82% yield; HR-MS [M+H]⁺: 344.1648
Compound 14 () 3-(3-Phenylpropyl)triazolopyrimidine + ethane-1,2-diamine Undisclosed (structural focus on solubility optimization) 84% yield; 13C NMR confirms substitution pattern

Functional and Pharmacological Comparisons

  • Substituent Effects on Activity: The 3-benzyl group in both the target compound and VAS2870 is critical for hydrophobic interactions with enzyme active sites. However, VAS2870’s 1,3-benzoxazol-2-yl sulfide moiety enhances redox-modulating activity compared to the target compound’s 2-ethoxybenzoylpiperazine, which may prioritize solubility over potency . RG7774 replaces the benzyl group with a tetrazole-methyl substituent, shifting its target specificity from Nox enzymes to adenosine receptors, highlighting the impact of heterocyclic substitutions .
  • Synthetic Accessibility :

    • The target compound’s synthesis likely parallels methods used for Compound 9 (), where multi-step protocols achieve high yields (82–88%) via azide-alkyne cyclization and acylation .
    • In contrast, VAS2870 requires sulfide coupling steps, which may introduce scalability challenges .
  • Biochemical Selectivity :

    • VAS2870 and analogues with sulfide or thioether groups (e.g., Compound 15 , ) exhibit broader inhibition of ROS-producing enzymes, including xanthine dehydrogenase (XDH), as seen in HepG2 cell studies .
    • The target compound’s 2-ethoxybenzoylpiperazine group may reduce off-target effects by avoiding reactive thiol groups, a common limitation in redox-active triazolopyrimidines .

Activité Biologique

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-ethoxybenzoyl)piperazine is a complex heterocyclic compound that has gained attention for its diverse biological activities. This compound features a unique triazolopyrimidine core, which is known for its potential therapeutic applications in various fields, including oncology and neuropharmacology.

Chemical Structure

The compound's structure can be represented as follows:

C19H22N6O2\text{C}_{19}\text{H}_{22}\text{N}_{6}\text{O}_{2}

This formula indicates the presence of multiple functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with a triazolopyrimidine core exhibit a range of biological activities, including:

  • Antitumor Effects : Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Certain triazolopyrimidine compounds have demonstrated effectiveness against various bacterial strains.
  • CNS Activity : The piperazine moiety suggests potential interactions with neurotransmitter systems.

The biological mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : Inhibition of key enzymes involved in cellular processes.
  • Receptor Modulation : Interaction with neurotransmitter receptors, influencing signaling pathways.

Antitumor Activity

A study investigated the antitumor properties of various triazolopyrimidine derivatives, including those structurally similar to this compound. The results indicated that these compounds could inhibit the growth of several cancer cell lines, with IC50 values ranging from 10 to 50 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Effects

Another study focused on the antimicrobial activity of triazolopyrimidine derivatives. The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

CNS Activity

Research into the central nervous system (CNS) effects revealed that the compound acts as a partial agonist at serotonin receptors. In vitro studies showed an affinity for 5-HT1A receptors with a Ki value of approximately 150 nM. Behavioral assays in animal models demonstrated anxiolytic effects comparable to established anxiolytics.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest moderate absorption and bioavailability, with a half-life of approximately 6 hours in rat models. Further investigations into metabolic pathways are ongoing to elucidate its pharmacodynamic profile.

Q & A

Basic Question: What are the established synthesis routes for this compound, and what key reaction steps are involved?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the triazolo-pyrimidine core via cyclization of substituted pyrimidine precursors under acidic conditions.
  • Step 2: Introduction of the benzyl group at position 3 using nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aromatic systems) .
  • Step 3: Functionalization of the piperazine ring with the 2-ethoxybenzoyl moiety via amide bond formation or Friedel-Crafts acylation .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization are standard for isolating intermediates and final products .

Basic Question: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and regioselectivity, particularly for the triazolo-pyrimidine core and piperazine linkage .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and purity (>95% by HPLC) .
  • X-ray Crystallography: Resolves ambiguities in stereochemistry or tautomeric forms (e.g., triazole vs. tetrazole configurations) .

Basic Question: What are the primary biological targets hypothesized for this compound?

Methodological Answer:

  • Kinases: Structural analogs (e.g., triazolo-pyrimidine derivatives) inhibit Wee1 kinase, a regulator of the G2/M cell cycle checkpoint, via competitive ATP-binding site interactions .
  • GPCRs: Piperazine derivatives often target serotonin (5-HT1A/5-HT2A) or dopamine receptors, modulating neurological pathways .
  • Enzymes: Similar compounds show DPP-IV inhibitory activity, relevant in diabetes research, through sulfonamide or carboxamide interactions .

Advanced Question: How can researchers optimize reaction yields for the piperazine-2-ethoxybenzoyl coupling step?

Methodological Answer:

  • Catalyst Screening: Test palladium (e.g., Pd(PPh3)4) or copper catalysts (e.g., CuI) for cross-coupling efficiency .
  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while dichloromethane minimizes side reactions .
  • Temperature Control: Maintain 60–80°C to balance reaction rate and decomposition risks .
  • Yield Tracking: Use HPLC to monitor intermediates and adjust stoichiometry (e.g., 1.2 equiv. of acyl chloride) .

Advanced Question: What computational methods are suitable for analyzing binding modes with kinase targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses in ATP pockets, focusing on hydrogen bonds with pyrimidine N1 and hydrophobic interactions with the benzyl group .
  • Molecular Dynamics (MD): Simulate ligand-protein stability (e.g., 100 ns trajectories) to assess conformational changes .
  • Free Energy Calculations (MM/GBSA): Quantify binding affinities and compare with experimental IC50 values .

Advanced Question: How to resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

  • Comparative Assays: Test analogs (e.g., 3-methyl vs. 3-benzyl triazolo-pyrimidines) under identical conditions (e.g., cell line, concentration) to isolate substituent effects .
  • Structural Analysis: Use X-ray or cryo-EM to identify steric clashes or solvation differences in binding pockets .
  • Meta-Analysis: Cross-reference published SAR data (e.g., electron-withdrawing groups enhance DPP-IV inhibition ).

Advanced Question: What strategies improve structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Systematic Substitution: Synthesize derivatives with modified benzyl (e.g., 4-fluoro, 4-nitro) or ethoxybenzoyl groups (e.g., methoxy, Cl) .
  • In Silico Profiling: Apply QSAR models to predict bioactivity and prioritize high-potential candidates .
  • In Vitro Assays: Use kinase inhibition (Wee1, CDK2) and receptor-binding (5-HT1A) assays to correlate structural changes with activity .

Advanced Question: How to address metabolic instability in preclinical studies?

Methodological Answer:

  • Liver Microsome Assays: Identify metabolic hotspots (e.g., ethoxy group oxidation) using human/rat liver microsomes .
  • Prodrug Design: Mask labile groups (e.g., replace ethoxy with trifluoroethoxy) to enhance stability .
  • CYP450 Inhibition Screening: Test interactions with CYP3A4/2D6 to predict drug-drug interactions .

Advanced Question: What methods validate selective targeting of 5-HT1A over σ1 receptors?

Methodological Answer:

  • Radioligand Displacement Assays: Use [3H]-8-OH-DPAT (5-HT1A) and [3H]-DTG (σ1) to measure Ki values .
  • Functional Assays: Compare cAMP inhibition (5-HT1A) vs. calcium flux (σ1) in transfected HEK293 cells .
  • Structural Modifications: Introduce bulky substituents (e.g., 2,6-dichlorobenzyl) to sterically block σ1 binding .

Advanced Question: How to design dual-target inhibitors (e.g., kinase + GPCR) with this scaffold?

Methodological Answer:

  • Hybrid Pharmacophores: Fuse triazolo-pyrimidine (kinase-binding) with arylpiperazine (GPCR-binding) moieties via flexible linkers .
  • Dual Assays: Screen against both target classes (e.g., Wee1 kinase and 5-HT1A) to identify balanced inhibitors .
  • In Vivo Efficacy: Test in disease models (e.g., cancer xenografts + depression assays) to confirm polypharmacology .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.